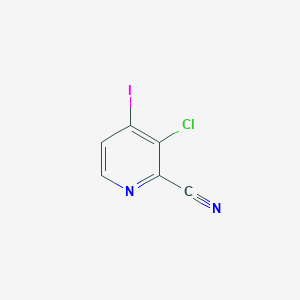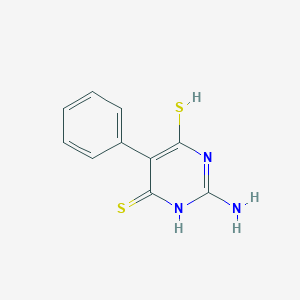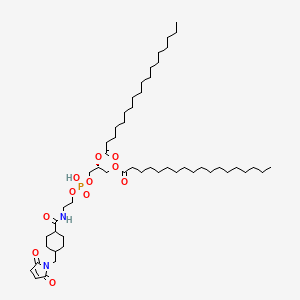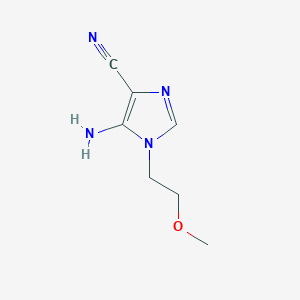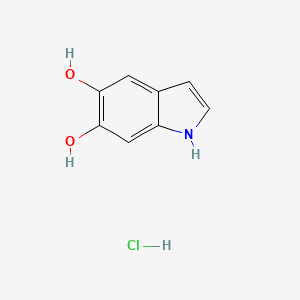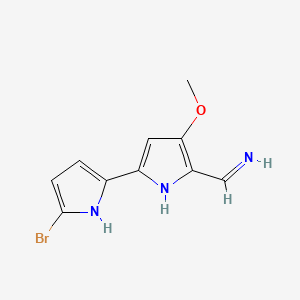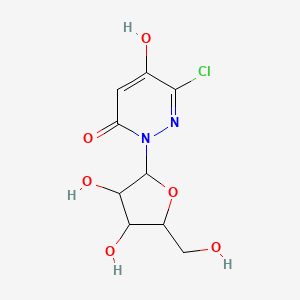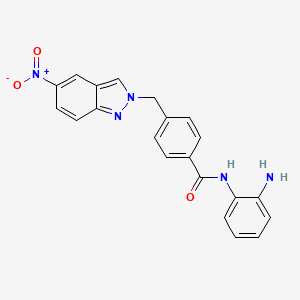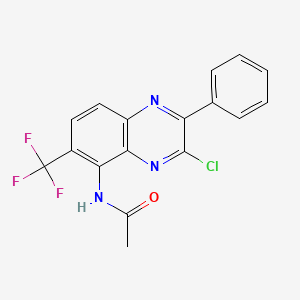
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with chloro, phenyl, and trifluoromethyl groups, along with an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide typically involves the condensation of 3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide: Similar in structure but lacks the quinoxaline core.
N-(3-Chloro-2-phenylquinoxalin-5-yl)acetamide: Similar but without the trifluoromethyl group.
Uniqueness
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the quinoxaline core, which confer distinct chemical and biological properties. These features make it particularly valuable in research applications where specific interactions and effects are desired.
Propiedades
Número CAS |
185308-29-6 |
|---|---|
Fórmula molecular |
C17H11ClF3N3O |
Peso molecular |
365.7 g/mol |
Nombre IUPAC |
N-[3-chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O/c1-9(25)22-14-11(17(19,20)21)7-8-12-15(14)24-16(18)13(23-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,22,25) |
Clave InChI |
KSKNMXUCHCSZQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC2=C1N=C(C(=N2)C3=CC=CC=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


